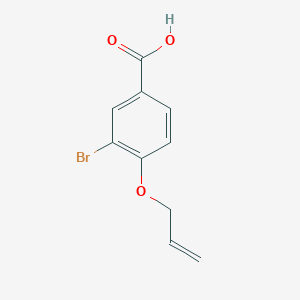

4-(Allyloxy)-3-bromobenzoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6H,1,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAFFARJBVTYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives represent a cornerstone of organic chemistry and are integral to numerous research and industrial applications. These compounds are characterized by a benzene (B151609) ring attached to a carboxyl functional group. The versatility of the benzene ring allows for a wide array of substitutions, leading to a vast family of compounds with diverse chemical and physical properties.

In the realm of medicinal chemistry, benzoic acid derivatives have been extensively explored for their therapeutic potential. They form the structural basis for a wide range of pharmaceuticals, including anti-inflammatory drugs, antimicrobials, and agents targeting various enzymes and receptors. nih.govuef.finih.gov For instance, a series of benzoic acid derivatives have been synthesized and investigated as inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus. nih.govacs.org Furthermore, research has demonstrated the potential of substituted 3-benzoic acid derivatives as inhibitors of dihydrofolate reductase from Mycobacterium tuberculosis, the causative agent of tuberculosis. uef.fi The development of orally bioavailable selective estrogen receptor degraders (SERDs) for the treatment of ERα+ breast cancer has also utilized benzoic acid derivatives as a key scaffold. acs.org

The carboxyl group of benzoic acid derivatives can also serve as a versatile handle for synthetic transformations. Recent advancements in photoredox catalysis have enabled the use of carboxylic acids as precursors for radical-based C-C bond formation, opening up new avenues for the synthesis of complex molecules. bath.ac.ukacs.orgthieme-connect.com This approach allows for the late-stage functionalization of drug molecules and natural products, highlighting the continued importance of benzoic acid derivatives in contemporary organic synthesis. researchgate.net

Significance of Allyloxy and Bromo Moieties in Organic Synthesis and Medicinal Chemistry Scaffolds

The presence of both an allyloxy and a bromo group on the benzoic acid ring of 4-(Allyloxy)-3-bromobenzoic acid imparts a unique combination of reactivity and functionality, making it a particularly interesting subject for research.

The Allyloxy Group: The allyloxy group (–O–CH₂–CH=CH₂) is a valuable functional group in organic synthesis, primarily due to the reactivity of the allyl double bond. fiveable.me This group can participate in a variety of chemical transformations, including:

Claisen and Cope Rearrangements: These pericyclic reactions allow for the formation of new carbon-carbon bonds and are powerful tools in the synthesis of complex natural products. rsc.org

Protecting Group Chemistry: The allyl ether is a commonly used protecting group for alcohols and phenols due to its stability under a range of conditions and its selective removal using palladium catalysis. organic-chemistry.org

Cross-Coupling Reactions: The double bond of the allyl group can participate in various transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

From a medicinal chemistry perspective, the allyloxy group can influence a molecule's pharmacokinetic properties, such as its lipophilicity and metabolic stability.

The Bromo Moiety: The bromine atom, a halogen, plays a significant role in modulating the electronic and steric properties of a molecule. fiveable.me Its presence on an aromatic ring can:

Serve as a Leaving Group: The carbon-bromine bond can be readily cleaved in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. fiveable.me

Enable Cross-Coupling Reactions: Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the construction of complex molecular architectures.

The combination of the allyloxy and bromo groups in this compound provides a scaffold with multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries for drug discovery and other applications.

Overview of Current Research Trajectories for Aryl Carboxylic Acids

Retrosynthetic Analysis of this compound

A retrosynthetic approach to this compound reveals two primary disconnections. The first disconnection is the ether linkage, suggesting a precursor phenol (B47542), 4-hydroxy-3-bromobenzoic acid, and an allyl halide. The second key disconnection is the carbon-bromine bond, leading back to a simpler benzoic acid derivative. This analysis highlights the importance of synthesizing appropriately substituted benzoic acid precursors.

Synthesis of Halogenated Benzoic Acid Precursors

The synthesis of halogenated benzoic acids is a fundamental step in the pathway to this compound. Various methods exist for the preparation of different isomers of bromobenzoic acid.

3-Bromobenzoic acid can be synthesized through several methods. One common approach involves the direct bromination of benzoic acid. In this electrophilic aromatic substitution reaction, benzoic acid is treated with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3). doubtnut.com The carboxylic acid group is a meta-directing group, leading to the desired 3-bromo isomer. doubtnut.com

Another method is the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). chemicalbook.comlookchem.com This reaction converts the methyl group to a carboxylic acid, yielding 3-bromobenzoic acid. chemicalbook.com The reaction conditions, such as temperature and reaction time, are critical for achieving a good yield. chemicalbook.com

A summary of common synthetic routes to 3-Bromobenzoic acid is presented in the table below.

| Starting Material | Reagents | Key Features |

| Benzoic Acid | Br2, FeBr3 | Electrophilic aromatic substitution. doubtnut.com |

| 3-Bromotoluene | KMnO4, KOH, H2O | Oxidation of the methyl group. chemicalbook.com |

The synthesis of 4-bromobenzoic acid often starts from p-bromotoluene. Similar to the synthesis of the meta isomer, the methyl group of p-bromotoluene can be oxidized to a carboxylic acid using potassium permanganate. guidechem.com An alternative method involves the liquid-phase oxidation of p-bromotoluene using oxygen as the oxidant in the presence of a catalyst system, which can include cobalt acetate (B1210297) and manganese acetate. google.com This method is reported to have a high yield and purity. google.com

Another route starts from benzene (B151609), which is first brominated to bromobenzene. quora.com Subsequent Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst yields 4-bromoacetophenone, which is then oxidized to 4-bromobenzoic acid. quora.com

The table below outlines key synthetic strategies for 4-Bromobenzoic acid.

| Starting Material | Reagents | Key Features |

| p-Bromotoluene | KMnO4 or O2, Catalyst (e.g., Co(OAc)2, Mn(OAc)2) | Oxidation of the methyl group. guidechem.comgoogle.com |

| Benzene | 1. Br2, FeBr3; 2. CH3COCl, AlCl3; 3. KMnO4 | Multi-step synthesis involving bromination, acylation, and oxidation. quora.com |

| 4-Bromobenzyl Alcohol | Oxone, Catalyst | Selective oxidation to the carboxylic acid. orgsyn.org |

The synthesis of other brominated benzoic acid isomers, such as 2-bromobenzoic acid, can also be achieved through specific synthetic routes. For instance, the Sandmeyer reaction can be employed, starting from anthranilic acid (2-aminobenzoic acid). Diazotization of the amino group followed by treatment with a copper(I) bromide solution introduces the bromine atom at the ortho position.

The Hunsdiecker reaction provides another method, where the silver salt of a benzoic acid derivative is treated with bromine. sciencemadness.org This reaction can be effective for benzoic acids bearing electron-withdrawing groups. sciencemadness.org

Introduction of the Allyloxy Moiety

The introduction of the allyloxy group is a critical step in the synthesis of the final product. This is typically achieved through the allylation of a phenolic precursor.

The most common method for the allylation of phenols is the Williamson ether synthesis. acs.orgwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an allyl halide (e.g., allyl bromide or allyl chloride) in an SN2 reaction. wikipedia.org The choice of base and solvent is crucial for the success of this reaction. masterorganicchemistry.com

Palladium-catalyzed allylation reactions offer an alternative to the traditional Williamson ether synthesis. organic-chemistry.org In these reactions, a palladium catalyst facilitates the reaction between a phenol and an allylic compound, such as an allyl acetate or allyl carbonate. organic-chemistry.org These methods can offer advantages in terms of milder reaction conditions and functional group tolerance. frontiersin.org Ruthenium-based catalysts have also been explored for the allylation of phenols. universiteitleiden.nluniversiteitleiden.nl

The following table summarizes the key methods for the introduction of the allyloxy group.

| Reaction Type | Reagents | Key Features |

| Williamson Ether Synthesis | Phenol, Base (e.g., NaH, K2CO3), Allyl Halide | SN2 reaction between a phenoxide and an allyl halide. acs.orgwikipedia.org |

| Palladium-Catalyzed Allylation | Phenol, Allyl Source (e.g., Allyl Acetate), Pd Catalyst | Catalytic method offering mild conditions. organic-chemistry.orgfrontiersin.org |

| Ruthenium-Catalyzed Allylation | Phenol, Allyl Alcohol, Ru Catalyst | Catalytic allylation using allyl alcohol. universiteitleiden.nluniversiteitleiden.nl |

Regioselective Allylation Strategies

The introduction of the allyloxy group onto a phenolic precursor is most commonly accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an allyl halide.

For the synthesis of this compound, the key precursor is 3-bromo-4-hydroxybenzoic acid. The phenolic hydroxyl group of this molecule is acidic and can be selectively deprotonated in the presence of the carboxylic acid using a suitable base. The resulting phenoxide then reacts with an allyl halide, typically allyl bromide, to form the desired ether linkage.

Key parameters for a successful regioselective allylation include the choice of base and solvent. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective, but weaker bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and preferred for their milder nature and easier handling, especially on a larger scale. numberanalytics.commasterorganicchemistry.com Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are commonly employed as they effectively solvate the cation of the base and enhance the nucleophilicity of the phenoxide ion. numberanalytics.com

A representative procedure involves stirring 3-bromo-4-hydroxybenzoic acid with an excess of allyl bromide and a base like potassium carbonate in a solvent such as DMF or acetone at an elevated temperature (typically 50-80°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC). An analogous alkylation of 3-bromo-4-hydroxybenzoic acid using 2-bromoethyl dimethylamine (B145610) hydrobromide proceeds effectively with K₂CO₃ in DMF at 70–80°C, achieving yields between 60-70%, which underscores the feasibility of this general approach.

Table 1: Reaction Conditions for Williamson Ether Synthesis of Phenols

| Base | Solvent | Temperature | Typical Yield | Reference(s) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 70-80 °C | 60-85% | |

| NaH | DMF | Room Temp. to 50 °C | >85% | numberanalytics.com |

| KOtBu | DMSO | Room Temp. to 50 °C | ~90% | numberanalytics.com |

| K₂CO₃ | Acetone | Reflux | ~77% |

Directed Bromination and Functionalization of Benzoic Acid Scaffolds

The functionalization of benzoic acid scaffolds via directed bromination is a powerful tool for introducing bromine atoms at specific positions on the aromatic ring. The directing effects of the substituents already present on the ring govern the regioselectivity of the electrophilic aromatic substitution.

Ortho-Bromination Strategies Adjacent to Allyloxy Groups

An alternative pathway to this compound involves the bromination of 4-allyloxybenzoic acid. The allyloxy group is an activating, ortho, para-directing group. Since the para position is occupied by the carboxylic acid group, electrophilic bromination is directed to the two equivalent ortho positions (C-3 and C-5).

The synthesis of the precursor, 4-allyloxybenzoic acid, can be achieved by the hydrolysis of ethyl 4-allyloxybenzoate, which is prepared by the allylation of ethyl 4-hydroxybenzoate (B8730719). The hydrolysis is typically carried out using an aqueous solution of a base like potassium hydroxide, followed by acidification to yield the free carboxylic acid. prepchem.com

For the bromination step, various brominating agents can be employed. Molecular bromine (Br₂) in a solvent like acetic acid is a classic and effective method. A procedure for the bromination of the structurally similar p-hydroxybenzoic acid to yield 3-bromo-4-hydroxybenzoic acid involves dissolving the starting material in hot glacial acetic acid and adding a solution of bromine in acetic acid, followed by refluxing for several hours. Yields of around 70% have been reported for this transformation. prepchem.com A similar strategy would be expected to work for 4-allyloxybenzoic acid.

A milder and often more selective alternative to Br₂ is N-Bromosuccinimide (NBS). masterorganicchemistry.comchadsprep.com NBS provides a low, constant concentration of Br₂ in the reaction mixture, which can suppress potential side reactions, such as addition to the allyl double bond. youtube.commasterorganicchemistry.com The reaction is often performed in a suitable solvent, sometimes with a radical initiator for allylic/benzylic brominations, but for aromatic bromination of activated rings, an initiator is not typically required. masterorganicchemistry.comchadsprep.com Recent studies have also shown that the reactivity of NBS can be enhanced by catalytic additives like mandelic acid under aqueous conditions. nsf.gov

Table 2: Comparison of Brominating Agents for Activated Arenes

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Br₂ | Acetic Acid, Heat | High reactivity, low cost | Corrosive, can lead to over-bromination, potential side reactions with alkenes | prepchem.com |

| NBS | CCl₄, CH₂Cl₂, or aqueous systems | Milder, higher selectivity, solid reagent (easier to handle) | Higher cost, can require initiators for less reactive systems | masterorganicchemistry.comyoutube.com |

Halogen Exchange Reactions in Substituted Benzoic Acids

Halogen-metal exchange reactions offer another synthetic route to functionalized benzoic acids. This methodology typically involves the treatment of a di- or polyhalogenated aromatic compound with an organolithium reagent (like n-BuLi, s-BuLi, or t-BuLi) at low temperatures. The exchange is often regioselective, with the lithium replacing the more labile halogen (typically iodine or bromine). The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide (CO₂), to form a carboxylic acid. researchgate.net

For instance, a potential, though less direct, synthesis of this compound could start from 1,2-dibromo-4-allyloxybenzene. Regioselective lithium-bromine exchange at the 2-position (ortho to the allyloxy group), followed by carboxylation with CO₂, would yield the target molecule. The regioselectivity of the metal-halogen exchange can be influenced by the directing effects of substituents on the ring and the specific organolithium reagent used. researchgate.net Studies on 3-substituted 1,2-dibromoarenes have shown that quenching the organometallic intermediates with CO₂ is a viable method for creating the corresponding benzoic acids, allowing for analysis of regioselectivity. researchgate.net However, for substrates like bromobenzoic acids themselves, direct metal-halogen exchange can be slow and complicated by side reactions involving the acidic carboxylate group. sit.edu.cn

Total Synthesis Approaches for this compound

Based on the preceding methodologies, two primary total synthesis routes are most practical for preparing this compound.

Route 1: Allylation of a Brominated Precursor

This is the most straightforward approach.

Bromination: Commercially available 4-hydroxybenzoic acid is brominated to produce 3-bromo-4-hydroxybenzoic acid. This reaction is typically performed using bromine in glacial acetic acid with heating, affording the product in good yield after recrystallization. prepchem.com

Allylation: The resulting 3-bromo-4-hydroxybenzoic acid is subjected to Williamson ether synthesis. Reaction with allyl bromide in the presence of a base like K₂CO₃ in a polar aprotic solvent such as DMF yields this compound.

Route 2: Bromination of an Allylated Precursor

This route reverses the order of the key transformations.

Esterification and Allylation: 4-Hydroxybenzoic acid is first protected as an ester, for example, ethyl 4-hydroxybenzoate. This ester is then allylated using allyl bromide and a base to form ethyl 4-allyloxybenzoate.

Hydrolysis: The ethyl ester is hydrolyzed under basic conditions (e.g., aqueous KOH) followed by acidic workup to give 4-allyloxybenzoic acid. prepchem.com

Directed Bromination: Finally, 4-allyloxybenzoic acid is regioselectively brominated at the C-3 position using an appropriate brominating agent like Br₂ in acetic acid or NBS to afford the final product, this compound. prepchem.commasterorganicchemistry.com

Synthetic Scale-Up and Process Optimization for this compound Production

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, high yield, and purity.

For the Williamson ether synthesis step (Route 1), process optimization would focus on several factors. numberanalytics.com The choice of base is critical; while strong bases like NaH are effective, the use of milder, less hazardous, and cheaper bases like potassium or sodium carbonate is preferable for large-scale operations. researchgate.net Solvent selection also plays a key role. While DMF and DMSO are excellent solvents, their high boiling points and potential toxicity can complicate product isolation and waste disposal. numberanalytics.com Alternative solvents or solvent-free conditions might be explored. researchgate.net Temperature control is crucial to prevent side reactions and ensure consistent product quality. Purification would likely involve recrystallization from a suitable solvent system to achieve high purity.

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amide formation, reduction, and decarboxylation.

Esterification Reactions of this compound

Esterification of carboxylic acids is a fundamental transformation in organic chemistry. While specific literature on the esterification of this compound is not abundant, the principles of Fischer-Speier esterification can be applied. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, the synthesis of methyl 4-(allyloxy)benzoate, a structurally related compound, is achieved by reacting methyl 4-hydroxybenzoate with allyl bromide in the presence of sodium hydride in dimethylformamide (DMF). researchgate.net This indicates that the allyloxy group is stable under these conditions.

A plausible route for the synthesis of esters of this compound would involve the reaction with the corresponding alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions (e.g., using sulfuric acid as a catalyst). Furthermore, a Tishchenko-type reaction has been reported for the synthesis of 4-(allyloxy)-3-bromobenzyl 4-(allyloxy)-3-bromobenzoate from the corresponding aldehyde, demonstrating the formation of an ester linkage in a molecule with the same substitution pattern. google.com

Table 1: Representative Esterification Reactions of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol/Reagent | Catalyst/Conditions | Product | Reference |

| 4-Bromobenzoic acid | Methanol | Sulfuric acid, reflux | Methyl 4-bromobenzoate | google.com |

| 4-Hydroxybenzoic acid | Allyl bromide | Sodium hydride, DMF | Methyl 4-(allyloxy)benzoate | researchgate.net |

| 4-(Allyloxy)-3-bromobenzaldehyde | - | - | 4-(Allyloxy)-3-bromobenzyl 4-(allyloxy)-3-bromobenzoate | google.com |

Amide Formation from this compound

The conversion of carboxylic acids to amides is a crucial reaction in the synthesis of a wide array of organic compounds, including pharmaceuticals. This transformation is typically achieved by activating the carboxylic acid, followed by reaction with an amine. Common activating agents include thionyl chloride to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base and sometimes an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net

While specific examples of amide formation directly from this compound are not extensively documented, studies on similar substituted benzoic acids provide insight into the expected reactivity. For example, p-bromobenzoic acid has been successfully coupled with amines using fluorous-tagged coupling reagents. researchgate.net The synthesis of various benzamide (B126) derivatives, including those with bromo-substituents, has been reported using standard amidation protocols. google.comrsc.org These examples suggest that this compound can be readily converted to its corresponding amides under standard coupling conditions.

Table 2: Amide Formation from Substituted Benzoic Acids

| Carboxylic Acid | Amine | Coupling Reagent/Conditions | Product | Reference |

| p-Bromobenzoic acid | Amine | F-DCT, NMM | Amide | researchgate.net |

| 2-(Allyloxy)-6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]benzoic acid | - | 2-Chloro-4,6-dimethoxy-1,3,5-triazine, N-methylmorpholine | 2-(Allyloxy)-6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]benzamide | rsc.org |

| 3-Bromo-6-(mesitylamino)-2-methoxybenzoic acid | - | - | 3-Bromo-6-(mesitylamino)-2-methoxybenzamide | rsc.org |

Reduction of the Carboxylic Acid Group

Carboxylic acids can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. princeton.edursc.org The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. rsc.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

Although no specific study on the reduction of this compound was found, the reduction of a closely related compound, (3,5-bisallyloxy-4-bromophenyl)methanol, has been achieved using lithium aluminum hydride. nih.gov This provides strong evidence that the carboxylic acid group in this compound can be selectively reduced to a primary alcohol, yielding (4-(allyloxy)-3-bromophenyl)methanol, without affecting the allyl ether or the bromo substituent.

Table 3: Reduction of Substituted Benzoic Acid Derivatives

| Starting Material | Reducing Agent | Solvent | Product | Reference |

| (3,5-Bisallyloxy-4-bromophenyl)methanol ester | Lithium aluminum hydride | Anhydrous ether/THF | (3,5-Bisallyloxy-4-bromophenyl)methanol | nih.gov |

| General Carboxylic Acid | Lithium aluminum hydride | Anhydrous ether | Primary Alcohol | princeton.edursc.org |

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group, from aromatic carboxylic acids typically requires harsh conditions unless specific structural features are present. The presence of a hydroxyl group in the para position to the carboxylic acid is known to facilitate decarboxylation. masterorganicchemistry.com Since this compound possesses an allyloxy group at the para position, its decarboxylation is not expected to be as facile as that of its p-hydroxy counterpart.

The decarboxylation of benzoic acid compounds can be achieved through a decarboxylation-oxidation process in the presence of a copper catalyst at high temperatures, yielding phenol derivatives. google.com Another method involves the silver-catalyzed protodecarboxylation of ortho-substituted benzoic acids. nih.gov However, for this compound, which is para-substituted, these specific conditions may not be directly applicable. In general, the thermal stability of benzoic acids suggests that significant temperatures would be required for decarboxylation in the absence of facilitating functional groups. researchgate.net

Reactions Involving the Allyloxy Group

The allyloxy group is a versatile functional handle that can undergo a variety of transformations, most notably the Claisen rearrangement.

Claisen Rearrangement Studies of Allyloxy-Substituted Aromatic Systems

The Claisen rearrangement is a powerful researchgate.netresearchgate.net-sigmatropic rearrangement that occurs upon heating allyl aryl ethers. libretexts.org This concerted, intramolecular process typically results in the formation of an ortho-allylphenol. The regioselectivity of the rearrangement can be influenced by substituents on the aromatic ring. clockss.org

For this compound, the bromine atom is at a meta position relative to the allyloxy group. In such cases, the rearrangement is generally directed to the ortho position. clockss.org The thermal rearrangement of allyl 3-chlorophenyl ether and allyl 3-bromophenyl ether has been shown to yield predominantly the 1,2,3-trisubstituted products. semanticscholar.org Therefore, it is anticipated that the thermal rearrangement of this compound would primarily yield 2-allyl-4-hydroxy-5-bromobenzoic acid.

The Claisen rearrangement can be carried out under thermal conditions, often in high-boiling solvents, or catalyzed by Lewis acids. princeton.educlockss.orgwikipedia.org Microwave-assisted heating has also been shown to accelerate the reaction.

Table 4: Claisen Rearrangement of Substituted Allyl Phenyl Ethers

| Substrate | Conditions | Major Product | Reference |

| Allyl 3-chlorophenyl ether | Heat, 160-170 °C | 2-Allyl-6-chlorophenol and 2-Allyl-4-chlorophenol | semanticscholar.org |

| Allyl 3-bromophenyl ether | Heat, 160-170 °C | 2-Allyl-6-bromophenol and 2-Allyl-4-bromophenol | semanticscholar.org |

| Allyl phenyl ether | Heat | o-Allylphenol | libretexts.org |

Oxidation and Reduction of the Allyl Moiety

The allyl group in this compound offers a reactive site for various transformations. The double bond of the allyl group can undergo both oxidation and reduction reactions, leading to a variety of functionalized derivatives.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO4) and chromium trioxide (CrO3). For instance, in a related compound, 2-(allyloxy)-3-bromobenzaldehyde (B2362877), the aldehyde group is oxidized to form 2-(allyloxy)-3-bromobenzoic acid.

Reduction: Conversely, the double bond of the allyl group can be reduced. Common reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be employed for this purpose. In the case of 2-(allyloxy)-3-bromobenzaldehyde, the aldehyde is reduced to the corresponding alcohol, 2-(allyloxy)-3-bromobenzyl alcohol.

A summary of representative oxidation and reduction reactions on the allyl moiety is presented in the table below.

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO4, CrO3 | Carboxylic Acid Derivative |

| Reduction | NaBH4, LiAlH4 | Alcohol Derivative |

Cleavage of the Allyl Ether Linkage

The allyl ether linkage in this compound can be cleaved to yield the corresponding phenol. This transformation is typically achieved under specific reaction conditions that facilitate the removal of the allyl group. While direct studies on this compound are not extensively documented, related transformations provide insight into this process. For example, in the synthesis of certain chromone (B188151) derivatives, the cleavage of an allyl ether is a key step. otago.ac.nz

Transformations of the Bromo-Substituted Aromatic Ring

The bromine atom on the aromatic ring of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. researchgate.netnih.govrsc.org These reactions have been extensively used in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.orgdiva-portal.org It is a widely used method for the formation of carbon-carbon bonds. libretexts.org For instance, the bromine atom on 2-allyloxy-5-bromobenzoic acid can participate in Suzuki-Miyaura couplings with aryl boronic acids using a catalyst like Pd(PPh3)4. The reaction typically proceeds with good yields, although it can be influenced by the steric hindrance of the coupling partners.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. beilstein-journals.orglibretexts.orgrsc.org This reaction is a key method for synthesizing substituted olefins. beilstein-journals.org The intramolecular Mizoroki-Heck reaction is a powerful variant for constructing carbocycles and heterocycles. chim.it

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. rsc.orggold-chemistry.orgresearchgate.net It is a fundamental method for constructing sp2-sp carbon-carbon bonds and is widely used in the synthesis of natural products and biologically active molecules. rsc.org Modified Sonogashira reactions can be performed under copper- and amine-free conditions, broadening their applicability. organic-chemistry.org

The table below summarizes the key features of these palladium-catalyzed cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Pd(0) complex, Base | C(sp2)-C(sp2) or C(sp2)-C(sp3) |

| Heck | Alkene | Pd(0) complex, Base | C(sp2)-C(sp2) |

| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) cocatalyst, Amine base | C(sp2)-C(sp) |

Aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.compdx.eduopenstax.org In this reaction, a nucleophile displaces the halide on the aromatic ring. dalalinstitute.com The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex. openstax.org The presence of strong electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the negative charge of this intermediate. chemistrysteps.comopenstax.org While the carboxylic acid group is electron-withdrawing, the allyloxy group is electron-donating, which may influence the feasibility of SNAr reactions on this compound.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. baranlab.orgunblog.fr A directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium species can then react with various electrophiles. baranlab.org For 3-chloro- and 3-bromobenzoic acids, treatment with hindered lithium dialkylamides like LDA or LTMP can lead to the generation of lithium 3-chloro/bromo-2-lithiobenzoates. nih.gov These intermediates can be trapped with electrophiles to yield a variety of 2-substituted-3-halobenzoic acids. nih.gov The carboxylate group in this compound could potentially act as a directing group for such transformations.

Cyclization and Annulation Reactions Leading to Fused Ring Systems

The combination of the allyl ether and the reactive sites on the aromatic ring of this compound provides opportunities for intramolecular cyclization and annulation reactions to form fused heterocyclic systems. snnu.edu.cnnih.govnih.gov For example, intramolecular Heck reactions can be employed to construct cyclic structures. chim.it Additionally, tandem reactions involving cross-coupling followed by cyclization are powerful strategies. For instance, a domino Sonogashira coupling and 5-exo-dig cyclization of ortho-bromobenzoic acids with terminal alkynes can lead to the formation of phthalides. researchgate.net Similarly, annulation reactions of aryl acetaldehydes with alkynes, promoted by reagents like FeCl3, can yield substituted naphthalenes and phenanthrenes. researchgate.net These strategies highlight the potential of this compound as a precursor for the synthesis of complex, fused ring systems.

Spectroscopic Characterization Methodologies for 4 Allyloxy 3 Bromobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4-(Allyloxy)-3-bromobenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy identifies the different types of protons in a molecule and their neighboring environments. In this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the protons of the allyl group, and the acidic proton of the carboxylic acid.

Expected ¹H NMR Data and Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Interpretation |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | - | The acidic proton is typically deshielded and appears as a broad singlet, often exchangeable with D₂O. |

| Aromatic (H-2) | ~8.1-8.2 | Doublet | ~2.0 | This proton is ortho to the bromine and meta to the carboxylic acid, leading to a downfield shift and small doublet splitting from the H-6 proton. |

| Aromatic (H-6) | ~7.8-7.9 | Doublet of doublets | ~8.5, ~2.0 | This proton is ortho to the carboxylic acid and meta to the bromine, coupled to both H-2 and H-5. |

| Aromatic (H-5) | ~7.0-7.1 | Doublet | ~8.5 | This proton is ortho to the allyloxy group and shows a larger coupling constant due to coupling with H-6. |

| Allyl (-OCH₂-CH =CH₂) | ~5.9-6.1 | Multiplet | Various | This vinyl proton is coupled to the adjacent methylene (B1212753) protons and the terminal vinyl protons. |

| Allyl (=CH₂) | ~5.3-5.5 | Multiplet | Various | The two diastereotopic terminal vinyl protons will appear as distinct multiplets. |

| Allyl (-OCH₂ -) | ~4.6-4.7 | Doublet | ~5.0 | These methylene protons are adjacent to the vinyl group and will be split by the single vinyl proton. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired as proton-decoupled, where each unique carbon atom appears as a single line.

Expected ¹³C NMR Data and Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Interpretation |

| Carboxylic Acid (-C OOH) | ~165-170 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Aromatic (C-4) | ~158-160 | The carbon atom attached to the electron-donating allyloxy group is shifted downfield. |

| Aromatic (C-1) | ~125-127 | The carbon atom bearing the carboxylic acid group. |

| Aromatic (C-2) | ~135-137 | Aromatic carbon adjacent to the bromine atom. |

| Aromatic (C-6) | ~133-135 | Aromatic carbon adjacent to the carboxylic acid group. |

| Aromatic (C-5) | ~114-116 | Aromatic carbon ortho to the allyloxy group. |

| Aromatic (C-3) | ~112-114 | The carbon atom directly bonded to the bromine atom. |

| Allyl (-O-CH₂-CH =CH₂) | ~132-134 | The internal vinyl carbon of the allyl group. |

| Allyl (=C H₂) | ~118-120 | The terminal vinyl carbon of the allyl group. |

| Allyl (-O-C H₂-) | ~69-71 | The methylene carbon of the allyloxy group, deshielded by the adjacent oxygen atom. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, especially for the closely spaced aromatic signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would confirm the coupling between the aromatic protons (H-5 with H-6, and H-6 with H-2) and within the allyl group spin system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are used to identify the presence of specific functional groups.

Expected IR and Raman Data and Interpretation:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) | Interpretation |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | IR | The very broad absorption is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. |

| C-H Stretch (Aromatic) | 3100-3000 | IR, Raman | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Alkene) | 3100-3000 | IR, Raman | C-H stretching of the vinyl group. |

| C-H Stretch (Alkyl) | 3000-2850 | IR, Raman | C-H stretching of the allylic methylene group. |

| C=O Stretch (Carboxylic Acid) | ~1700-1680 | IR (strong) | The strong absorption is characteristic of the carbonyl group in a conjugated aromatic carboxylic acid. |

| C=C Stretch (Aromatic) | ~1600, ~1580, ~1470 | IR, Raman | Skeletal vibrations of the benzene ring. |

| C=C Stretch (Alkene) | ~1645 | IR, Raman (weak to medium) | Stretching vibration of the carbon-carbon double bond in the allyl group. |

| C-O Stretch (Aryl Ether) | ~1250 | IR (strong) | Asymmetric stretching of the Ar-O-C bond. |

| C-O Stretch (Carboxylic Acid) | ~1300 | IR | C-O stretching coupled with O-H bending. |

| C-Br Stretch | ~600-500 | IR, Raman | Stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with a high degree of accuracy (typically to four or five decimal places). This allows for the calculation of the elemental formula, confirming that the synthesized compound has the correct atomic composition. For this compound (C₁₀H₉BrO₃), the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak, with approximately equal intensities, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pattern Analysis

Mass spectrometry provides critical information about the molecular weight and structural fragments of this compound. The molecular formula of the compound is C₁₀H₉BrO₃, with a molecular weight of approximately 257.09 g/mol . matrixscientific.com The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments in the mass spectrum.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways common to substituted benzoic acids and allyl ethers.

Key Fragmentation Pathways:

Molecular Ion Peak (M⁺): The mass spectrum would show a prominent molecular ion peak cluster at m/z 256 and 258, corresponding to the [C₁₀H₉⁷⁹BrO₃]⁺ and [C₁₀H₉⁸¹BrO₃]⁺ ions. The relative intensity of these peaks would be approximately 1:1.

Loss of the Allyl Group: A common fragmentation pathway for allyl ethers is the cleavage of the allyl group (C₃H₅, 41 Da). This would lead to a significant fragment ion at m/z 215/217. [C₁₀H₉BrO₃]⁺ → [C₇H₄BrO₃]⁺ + C₃H₅•

Loss of a Hydroxyl Radical: Carboxylic acids readily lose a hydroxyl radical (•OH, 17 Da). sielc.com This fragmentation would produce a major acylium ion at m/z 239/241. This ion is often very stable and can be the base peak. [C₁₀H₉BrO₃]⁺ → [C₁₀H₈BrO₂]⁺ + •OH

Loss of the Carboxyl Group: Cleavage of the C-C bond between the aromatic ring and the carboxyl group results in the loss of a •COOH radical (45 Da). sielc.com [C₁₀H₉BrO₃]⁺ → [C₉H₈BrO]⁺ + •COOH

Decarboxylation: Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion (m/z 239/241) is another plausible step. [C₁₀H₈BrO₂]⁺ → [C₉H₈BrO]⁺ + CO

A related isomer, 2-(Allyloxy)-5-bromobenzoic acid, which has the same molecular formula and weight, shows a molecular ion at m/z 255.9 in its GC-MS data, corresponding to the [M]⁺ peak. rsc.org This confirms the expected molecular ion region for this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 256/258 | Molecular Ion | [C₁₀H₉BrO₃]⁺ | Ionization of parent molecule |

| 239/241 | [M - OH]⁺ | [C₁₀H₈BrO₂]⁺ | Loss of hydroxyl radical |

| 215/217 | [M - C₃H₅]⁺ | [C₇H₄BrO₃]⁺ | Loss of allyl radical |

| 211/213 | [M - COOH]⁺ | [C₉H₈BrO]⁺ | Loss of carboxyl radical |

X-ray Crystallography for Solid-State Structure Elucidation

While specific crystallographic data for this compound is not publicly available, its solid-state structure can be predicted with high confidence by examining related compounds. Aromatic carboxylic acids, particularly benzoic acid derivatives, consistently exhibit predictable and well-characterized intermolecular interactions in the crystalline state.

The most dominant of these interactions is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two separate molecules will align to form a cyclic motif, where two strong O-H···O hydrogen bonds create a stable eight-membered ring, often described by the graph set descriptor R²₂(8). This dimerization is a highly favorable arrangement and is observed in the crystal structures of numerous related compounds, including 3-bromobenzoic acid and 4-amino-3-bromobenzoic acid. uum.edu.my

Table 2: Predicted Crystallographic Interaction Data for this compound

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bonding | O-H (Carboxyl) | O=C (Carboxyl) | Forms the primary R²₂(8) dimer motif. |

| Halogen Bonding | C-Br | O (Carbonyl or Ether) | A potential secondary interaction influencing crystal packing. |

| van der Waals Forces | Aromatic Rings, Allyl Chains | Aromatic Rings, Allyl Chains | Contribute to the overall stability of the crystal lattice. |

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound in a solvent like ethanol (B145695) or water is expected to show characteristic absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic ring and carbonyl group. Benzoic acid and its derivatives typically display two main absorption bands, often referred to as the B-band (Benzenoid B) and the C-band (Benzenoid C). rsc.org

B-band: This is a high-energy, high-intensity absorption band typically found in the shorter wavelength UV region. For benzoic acid in aqueous solution, this band peaks around 230 nm. rsc.org

C-band: This band appears at longer wavelengths, is broader, and has a lower intensity. It arises from transitions that are forbidden by symmetry in benzene but become allowed due to substitution. For benzoic acid, this band is centered around 274 nm. rsc.org

The substituents on the benzene ring—the bromine atom, the allyloxy group, and the carboxylic acid group—will influence the position and intensity of these bands (a chromophore and auxochromes).

The allyloxy group (-O-CH₂CH=CH₂) and the bromine atom (-Br) are both auxochromes with lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This electron donation generally causes a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity) on the absorption bands.

The carboxylic acid group (-COOH) is an electron-withdrawing group that can also influence the electronic transitions.

Based on data from similar compounds like 4-bromobenzoic acid and 4-aminobenzoic acid, the spectrum of this compound is predicted to have absorption maxima in the ranges outlined below. sielc.comresearchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

| Absorption Band | Predicted λₘₐₓ Range (nm) | Associated Transition |

| B-band | 230 - 245 | π → π |

| C-band | 275 - 290 | π → π |

The exact λₘₐₓ values would be sensitive to the solvent used due to solvatochromic effects, particularly shifts in the polarity of the solvent which can stabilize the ground or excited states differently.

Computational and Theoretical Investigations of 4 Allyloxy 3 Bromobenzoic Acid

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies. For 4-(Allyloxy)-3-bromobenzoic acid, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its preferred three-dimensional arrangement and conformational energetics. acs.orgbanglajol.info

Geometry Optimization and Energetic Profiles

The first step in the computational analysis of this compound involves geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable conformation. For this molecule, key structural parameters include the bond lengths and angles of the benzene (B151609) ring, the carboxylic acid group, and the allyloxy substituent.

The orientation of the carboxylic acid group and the allyloxy group relative to the benzene ring are of particular interest. The carboxylic acid group can exist in a cis or trans conformation with respect to the adjacent C-C bond of the ring, with the cis isomer generally being more stable for benzoic acid derivatives. scispace.com Similarly, the allyloxy group has rotational freedom around the C-O bond. DFT calculations can map the potential energy surface by systematically rotating these groups to identify the global minimum and any local minima, providing a detailed energetic profile of the different conformers. The presence of the bulky bromine atom ortho to the allyloxy group can introduce steric hindrance, influencing the preferred conformation.

Below is a hypothetical table of selected optimized geometrical parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.90 Å |

| C-O (ether) | 1.37 Å | |

| C=O (carbonyl) | 1.22 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-O-C (ether) | 118.0° | |

| O=C-O | 123.0° | |

| Dihedral Angle | C-C-C-O (allyloxy) | ~180° (planar) or non-planar |

| C-C-C=O (carboxyl) | ~0° (planar) |

Note: These values are illustrative and would be precisely determined by actual DFT calculations.

Vibrational Frequency Calculations and Spectral Prediction

Once the geometry is optimized, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. nih.govresearchgate.net These calculations provide the frequencies of the fundamental vibrational modes of the molecule, which can be compared with experimental spectroscopic data. researchgate.net

For this compound, characteristic vibrational modes would include:

O-H stretching of the carboxylic acid, which is often broad in experimental spectra due to hydrogen bonding.

C=O stretching of the carbonyl group, a strong and sharp band.

C-O stretching of the ether linkage and the carboxylic acid.

C-Br stretching , which appears at lower frequencies.

Aromatic C-H and C=C stretching modes.

Allyl group vibrations , including C=C stretching and various C-H bending modes.

The calculated frequencies are often systematically scaled to better match experimental values, accounting for anharmonicity and limitations of the theoretical model. researchgate.net A comparison of calculated and experimental vibrational spectra can help in the definitive assignment of spectral bands to specific molecular motions. nih.gov

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. For this compound, several computational techniques can be employed to analyze its electronic structure.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the allyloxy group. The LUMO is likely to be concentrated on the carboxylic acid group and the benzene ring, particularly the carbon atoms bearing the electron-withdrawing bromine and carboxylic acid groups. The substituents (allyloxy and bromo) will modulate the energies of these orbitals and the size of the energy gap.

A hypothetical table of frontier orbital energies is presented below.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These values are illustrative and depend on the level of theory and solvent model used in the calculation.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution in a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. ntu.edu.twrsc.org The MESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

In this compound, the MESP map would be expected to show:

Negative potential (red) around the carbonyl oxygen and the ether oxygen, indicating these are the most likely sites for protonation or interaction with electrophiles.

Positive potential (blue) around the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation.

The bromine atom would also influence the electrostatic potential of the aromatic ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs, which aligns well with chemical intuition. scispace.comresearchgate.net It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, quantifying the strength of these interactions through second-order perturbation theory. These interactions, known as hyperconjugation, are crucial for understanding molecular stability and substituent effects.

For this compound, NBO analysis would reveal:

The nature of the C-Br bond and the lone pairs on the bromine atom.

The hybridization of the atomic orbitals involved in bonding.

The delocalization of electron density from the oxygen lone pairs of the allyloxy and carboxylic acid groups into the antibonding orbitals of the aromatic ring (π*).

The intramolecular hydrogen bonding, if any, between the carboxylic acid proton and the ether oxygen.

The stabilization energies (E(2)) from NBO analysis quantify the strength of these donor-acceptor interactions. For instance, a significant E(2) value for the interaction between an oxygen lone pair (donor) and a C-C π* orbital of the ring (acceptor) would indicate substantial electron delocalization and resonance stabilization.

Prediction of Reactivity and Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its three key functional groups: the carboxylic acid, the bromo-substituted aromatic ring, and the allyloxy ether. Computational models can predict the most likely sites for chemical attack and the mechanisms of various reactions.

The molecule possesses several reactive sites:

The Carboxylic Acid Group: The acidic proton can be readily abstracted by a base. The carbonyl oxygen is a hydrogen bond acceptor, while the carbonyl carbon is an electrophilic site susceptible to nucleophilic attack, particularly after deprotonation of the hydroxyl group.

The Aromatic Ring: The electron-withdrawing nature of the bromine atom and the carboxylic acid group deactivates the ring towards electrophilic substitution. However, the allyloxy group is an activating group. The positions ortho and para to the allyloxy group are the most likely sites for electrophilic attack. The bromine atom itself is a key site for metal-catalyzed cross-coupling reactions. researchgate.net

The Allyl Group: The double bond in the allyl group is susceptible to electrophilic addition reactions. It can also participate in rearrangement reactions and is a crucial component in certain palladium-catalyzed processes. scholaris.ca

Theoretical studies on related bromobenzoic acid and allyloxy-benzene structures help predict several key reaction mechanisms. researchgate.netotago.ac.nz

Predicted Reaction Pathways for this compound:

| Reaction Type | Reagents & Conditions (Predicted) | Predicted Product/Outcome | Mechanistic Insight |

| Esterification | Alcohol (e.g., Methanol), Acid catalyst | 4-(Allyloxy)-3-bromobenzoate ester | Nucleophilic acyl substitution at the carboxylic acid carbonyl carbon. |

| Amidation | Amine, Coupling agent (e.g., DCC) | 4-(Allyloxy)-3-bromobenzamide | Formation of an amide bond, a common reaction for carboxylic acids. |

| Ullmann Coupling | Alcohol/Amine, Copper catalyst, Base | 4-alkoxy- or 4-amino-3-bromobenzoic acid derivative | Copper-catalyzed nucleophilic aromatic substitution of the bromine atom. researchgate.net |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Ligand, Base | N-Aryl derivative at the C-Br position | Palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds at the site of the bromine atom. scholaris.ca |

| Electrophilic Addition | Br₂, inert solvent | 2,3-Dibromopropyl ether derivative | Attack on the allyl group's double bond. |

| Claisen Rearrangement | Heat | 2-Allyl-4-hydroxy-5-bromobenzoic acid | A thermal sigmatropic rearrangement moving the allyl group from the ether oxygen to the ortho position on the ring. |

These predictions, grounded in the established reactivity of similar functionalized aromatic compounds, provide a roadmap for the synthetic manipulation of this compound.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological target like a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action at a molecular level.

For this compound, docking simulations can elucidate how it might interact with the active site of an enzyme. While specific docking studies on this exact molecule are not widely published, studies on structurally related compounds provide a clear blueprint for how it would be investigated. researchgate.netresearchgate.net For instance, docking simulations of similar aromatic acids and quinoline (B57606) derivatives have been performed against targets like β-ketoacyl-acyl carrier protein synthase III (FabH), urease, and various kinases to explore their inhibitory potential. researchgate.netnih.gov

A hypothetical docking simulation of this compound into an enzyme active site would focus on key interactions:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the hydroxyl group can act as a hydrogen bond donor. These interactions are often crucial for anchoring a ligand within the active site.

Hydrophobic Interactions: The benzene ring and the allyl group's hydrocarbon chain can form favorable hydrophobic interactions with non-polar amino acid residues (e.g., Leucine, Isoleucine, Valine) in the enzyme's binding pocket.

Halogen Bonding: The bromine atom can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site (like a carbonyl oxygen) on the protein backbone.

Pi-Stacking: The aromatic ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan.

Hypothetical Docking Interaction Table with an Enzyme Active Site:

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor) | Arginine, Lysine, Histidine, Serine |

| Aromatic Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Leucine |

| Allyloxy Group (-O-CH₂-CH=CH₂) | Hydrophobic, van der Waals | Valine, Alanine, Isoleucine |

| Bromo Group (-Br) | Halogen Bond, Hydrophobic | Backbone Carbonyls, Leucine |

These simulations provide a rational basis for the molecule's potential biological activity and can guide the design of derivatives with improved binding affinity by modifying functional groups to enhance these key interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized derivatives. dergipark.org.tr

While no specific QSAR models for this compound were found, extensive QSAR studies have been performed on closely related series, such as benzoylaminobenzoic acid and 3-phenoxybenzoylamino benzoic acid derivatives, which serve as excellent proxies. nih.govdergipark.org.tr These studies, often targeting bacterial enzymes like FabH, reveal which physicochemical properties are critical for biological function. nih.gov

A QSAR study on derivatives of this compound would involve synthesizing a library of related compounds, for example, by varying substituents on the aromatic ring or modifying the allyl group. The biological activity of each compound would be measured, and then computational descriptors would be calculated.

Key Molecular Descriptors and Their Potential Influence on Activity (Based on Related Studies):

| Descriptor Class | Specific Descriptor Example | Predicted Influence on Biological Activity | Rationale from Related Studies nih.govdergipark.org.tr |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Positive correlation | Increased hydrophobicity can enhance membrane permeability and binding to hydrophobic pockets in the target enzyme. |

| Steric/Topological | Molar Refractivity (MR) | Positive correlation | Indicates the volume occupied by the molecule and its polarizability, which can be crucial for fitting into a binding site. |

| Topological | SaasCcount | Positive correlation | The number of carbons connected with one single and two aromatic bonds. An increase suggests that aromaticity is conducive to activity. dergipark.org.tr |

| Electronic | Dipole Moment | Variable | Influences solubility and the ability to interact with polar residues in the active site. |

| Electro-topological | SssOE-index | Negative correlation | The number of oxygen atoms connected with two single bonds. In some models, an increase in this descriptor decreases inhibitory activity. dergipark.org.tr |

| Indicator | Presence of H-bond donors (e.g., -OH) | Positive correlation | The presence of specific functional groups like hydroxyls can significantly increase binding affinity through hydrogen bonding. |

By developing a QSAR model, researchers could virtually screen new derivatives of this compound, prioritizing the synthesis of only the most promising candidates for a specific biological target, thereby saving significant time and resources.

Exploration of Biological and Medicinal Chemistry Relevance of 4 Allyloxy 3 Bromobenzoic Acid and Its Derivatives Excluding Prohibited Content

Design and Synthesis of 4-(Allyloxy)-3-bromobenzoic acid Analogues for Biological Screening

The generation of analogues of this compound is a key strategy for exploring its therapeutic potential. This process typically involves systematic modifications of the core structure to create a library of related compounds for biological evaluation. The primary goals of such synthetic efforts are to investigate structure-activity relationships (SAR), optimize potency and selectivity, and improve pharmacokinetic properties.

Common synthetic strategies for creating analogues include:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, or bioisosteres like tetrazoles. nih.gov These modifications can influence the compound's acidity, polarity, and ability to form hydrogen bonds with biological targets.

Alteration of the Allyloxy Chain: The allyl group can be modified to explore the impact of steric bulk, flexibility, and electronic properties. Examples of such modifications include the introduction of substituents on the allyl chain, varying the length of the alkyl chain, or replacing it with other groups like propargyloxy or cyclopropylmethoxy.

Substitution of the Bromine Atom: The bromine atom can be replaced with other halogens (fluorine, chlorine, iodine) to study the effect of halogen bonding and electronic properties on biological activity. Alternatively, it can be substituted with other functional groups through reactions like nucleophilic aromatic substitution.

Introduction of Additional Substituents: Further functionalization of the aromatic ring can provide insights into the spatial and electronic requirements for optimal interaction with a biological target.

A general synthetic approach to create a library of analogues might start with a common intermediate, such as 4-hydroxy-3-bromobenzoic acid, which can then be subjected to various chemical transformations to introduce diversity at the desired positions. For instance, a series of 4-alkoxy-3-bromobenzoic acid derivatives can be synthesized by reacting the starting phenol (B47542) with different alkyl halides. nih.gov Similarly, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, can be employed to introduce a variety of substituents at the bromine position. rsc.org

The following table provides a conceptual framework for the design of a focused library of this compound analogues for biological screening.

| Modification Site | Parent Structure: this compound | Example Analogues | Rationale for Modification |

| Carboxylic Acid | -COOH | -COOCH₃, -CONH₂, Tetrazole | Modulate acidity, polarity, and hydrogen bonding potential. |

| Allyloxy Group | -OCH₂CH=CH₂ | -OCH₃, -OCH₂C≡CH, -OCH(CH₃)₂ | Investigate steric and electronic effects of the ether substituent. |

| Bromo Substituent | -Br | -Cl, -F, -I, -CH₃, -CN | Evaluate the role of halogen bonding and electronic properties. |

Structure-Activity Relationship (SAR) Studies of Related Benzoic Acid Scaffolds with Allyloxy and Bromo Substituents

The allyloxy group can significantly impact a molecule's biological activity through various mechanisms:

Lipophilicity and Membrane Permeability: The allyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. mdpi.comnih.gov This property is crucial for the bioavailability of a drug.

Molecular Interactions: The oxygen atom of the allyloxy group can act as a hydrogen bond acceptor, forming interactions with amino acid residues in the binding site of a protein. ontosight.ai The allyl chain itself can engage in hydrophobic or van der Waals interactions with nonpolar regions of the target.

Conformational Effects: The flexibility of the allyloxy group can allow the molecule to adopt different conformations, potentially enabling a better fit within a binding pocket.

Metabolic Stability: The presence of the allyloxy group can influence the metabolic stability of the compound. ontosight.ai The double bond in the allyl group can be a site for metabolism, which can be a consideration in drug design.

In a study of flavonoid derivatives, the introduction of an allyloxy group was found to improve antibacterial activity, highlighting the positive contribution of lipophilic O-alkyl substituents. nih.gov

The bromine atom, as a halogen substituent, plays a multifaceted role in modulating the biological activity of a molecule:

Halogen Bonding: Bromine can participate in halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on a biological macromolecule. revmedchir.ro These interactions can contribute significantly to binding affinity and selectivity.

Electronic Effects: Bromine is an electron-withdrawing group, which can influence the electronic distribution within the aromatic ring. fiveable.me This can affect the pKa of the carboxylic acid group and modulate the strength of other interactions.

Metabolic Blocking: In some cases, a strategically placed bromine atom can block a site of metabolism, thereby increasing the metabolic stability and half-life of the compound.

The introduction of bromine atoms into various molecular scaffolds has been shown to enhance a range of biological activities, including antibacterial and antitumor effects. revmedchir.ro For instance, the bromination of certain flavanones was found to significantly increase their antibacterial potency. revmedchir.ro

Investigation of Molecular Mechanisms of Action (in vitro)

Determining the molecular mechanism of action of this compound and its derivatives involves a variety of in vitro assays designed to identify their cellular targets and downstream effects. These studies are crucial for understanding how these compounds exert their biological activities.

Common in vitro techniques to investigate molecular mechanisms include:

Cell-Based Assays: These assays use cultured cells to assess the effects of the compounds on various cellular processes. Examples include:

Proliferation and Viability Assays: To determine if the compounds inhibit cell growth or are cytotoxic.

Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

Western Blotting: To detect changes in the expression levels or phosphorylation status of key proteins in a signaling cascade.

Flow Cytometry: To analyze the cell cycle, apoptosis (programmed cell death), and other cellular parameters.

Target-Based Assays: If a specific molecular target (e.g., an enzyme or receptor) is hypothesized, direct assays can be used to confirm the interaction.

Omics Approaches: High-throughput techniques such as transcriptomics (gene expression profiling), proteomics (protein expression profiling), and metabolomics (metabolite profiling) can provide a global view of the cellular changes induced by the compounds, helping to identify novel targets and pathways.

For example, if a derivative of this compound is being investigated for anticancer activity, in vitro studies might involve treating cancer cell lines with the compound and then assessing its impact on cell cycle progression, apoptosis induction, and key cancer-related signaling pathways. mdpi.com

Enzymatic Inhibition Studies (in vitro)

Enzymes are common targets for therapeutic agents. In vitro enzymatic inhibition studies are conducted to determine if this compound or its derivatives can specifically inhibit the activity of a particular enzyme. These studies are essential for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The general process for in vitro enzymatic inhibition studies involves:

Enzyme and Substrate Selection: A purified enzyme and a specific substrate that produces a measurable signal (e.g., color, fluorescence) upon enzymatic conversion are used.

Assay Development: An assay is developed to measure the rate of the enzymatic reaction in the absence and presence of the test compounds.

IC₅₀ Determination: The concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC₅₀ value) is determined. A lower IC₅₀ value indicates a more potent inhibitor.

Kinetic Studies: Further experiments can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For instance, derivatives of benzoic acid have been evaluated as inhibitors of enzymes such as α-glucosidase and pancreatic lipase, which are relevant targets for the management of diabetes and obesity, respectively. mdpi.com Similarly, studies have explored the inhibition of cholinesterases and β-secretase, enzymes implicated in Alzheimer's disease. nih.gov

The following table presents hypothetical IC₅₀ values for a series of this compound analogues against a target enzyme, illustrating how SAR data can be generated.

| Compound | R¹ (at C4) | R² (at C3) | IC₅₀ (µM) for Target Enzyme X |

| 1 | -OCH₂CH=CH₂ | -Br | 15.2 |

| 2 | -OCH₃ | -Br | 25.8 |

| 3 | -OCH₂CH=CH₂ | -Cl | 18.5 |

| 4 | -OCH₂CH=CH₂ | -H | 45.1 |

Receptor Interaction Studies (in vitro)

Receptors are another major class of drug targets. In vitro receptor interaction studies are designed to characterize the binding of compounds to specific receptors and to quantify their affinity and functional effects (i.e., whether they act as agonists or antagonists).

Key in vitro methods for studying receptor interactions include:

Radioligand Binding Assays: These assays use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compounds to displace the radioligand from the receptor is measured, and the inhibition constant (Ki) is determined. A lower Ki value indicates a higher binding affinity.

Surface Plasmon Resonance (SPR): This is a label-free technique that can measure the real-time binding of a compound to a receptor immobilized on a sensor chip. SPR provides information on the association and dissociation rates of the binding event, from which the dissociation constant (Kd) can be calculated.

Functional Assays: These assays measure the cellular response following receptor activation or inhibition. For example, for a G-protein coupled receptor (GPCR), a functional assay might measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium.

For example, brominated compounds have been investigated for their ability to modulate the activity of serotonin (B10506) receptors. fiveable.me In such studies, binding assays would be used to determine the affinity of the compounds for different serotonin receptor subtypes, and functional assays would be employed to assess whether they activate or block the receptor's signaling.

The following table illustrates the type of data that might be generated from receptor interaction studies.

| Compound | Binding Affinity (Ki, nM) for Receptor Y | Functional Activity |

| Analogue A | 50 | Antagonist |

| Analogue B | 25 | Partial Agonist |

| Analogue C | 150 | No significant activity |

Applications in Chemical Synthesis and Materials Science

4-(Allyloxy)-3-bromobenzoic acid as a Versatile Synthetic Intermediate

This compound is a valuable compound in the field of organic chemistry, serving as a versatile synthetic intermediate. Its structure, which incorporates a carboxylic acid, an allyl ether, and a bromine atom, provides multiple reactive sites for a variety of chemical transformations. This allows for its use as a foundational component in the construction of more complex molecules.

Building Block for Complex Organic Molecules

The unique combination of functional groups in this compound makes it a useful building block for the synthesis of complex organic molecules. The carboxylic acid group can be converted into esters, amides, or other derivatives. The allyl group can undergo a variety of reactions, including isomerization, oxidation, and addition reactions. The bromine atom on the aromatic ring is a key feature, enabling cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds. These reactions allow for the introduction of a wide range of substituents at the 3-position, leading to the creation of diverse and complex molecular architectures.